

AF 430 Hydrazide: Application Notes and Protocols for Neuronal Tracing

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Compound of Interest

Compound Name: AF 430 hydrazide

Cat. No.: B12376060

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Introduction

AF 430 hydrazide is a fluorescent neuronal tracer characterized by its bright signal, high photostability, and low molecular weight. As a polar tracer, it is well-suited for outlining neuronal morphology and investigating neural circuits. Its fixable nature allows for long-term preservation of labeled tissues, making it a valuable tool for detailed anatomical studies. **AF 430 hydrazide** can be introduced into neurons via microinjection or iontophoresis and is capable of both anterograde and retrograde transport along axons, enabling the mapping of neuronal projections.

Properties of AF 430 Hydrazide

AF 430 hydrazide possesses several key properties that make it an effective neuronal tracer. It is a highly water-soluble and pH-insensitive dye, ensuring reliable performance under physiological conditions. Its fluorescence characteristics are well-suited for standard microscopy setups.

Property	Value	Reference
Molecular Weight	517.52 g/mol	[1]
Excitation Maximum	~430 nm	[2][3]
Emission Maximum	~542 nm	[2][3]
Photostability	High	[2]
pH Sensitivity	Insensitive in a broad pH range	[2]

Experimental Protocols

I. Preparation of AF 430 Hydrazide Solution

A stock solution of **AF 430 hydrazide** should be prepared for microinjection or iontophoresis.

Materials:

- **AF 430 hydrazide**
- Internal solution (e.g., 0.1 M KCl or a specific intracellular solution for electrophysiological recording)
- Vortex mixer
- Centrifuge

Procedure:

- Dissolve **AF 430 hydrazide** in the desired internal solution to a final concentration of 1-10 mM. A common starting concentration is 10 mM.
- Vortex the solution thoroughly to ensure the dye is completely dissolved.
- Centrifuge the solution at >10,000 x g for 5-10 minutes to pellet any undissolved particles.
- Carefully aspirate the supernatant for loading into micropipettes.

II. Neuronal Labeling by Microinjection

Microinjection is a reliable method for delivering the tracer into a single neuron.

Materials:

- Prepared **AF 430 hydrazide** solution
- Micropipettes (borosilicate glass, pulled to a fine tip)
- Micromanipulator
- Microinjection pressure system

Procedure:

- Backfill a micropipette with the **AF 430 hydrazide** solution.
- Mount the micropipette on the micromanipulator.
- Under microscopic guidance, carefully approach and impale the target neuron with the micropipette.
- Apply brief, positive pressure pulses to eject a small volume of the dye into the neuron. The amount injected can be monitored visually by the fluorescence.
- After injection, slowly retract the micropipette.
- Allow sufficient time for the tracer to transport along the neuronal processes. This can range from several hours to days, depending on the length of the projections being studied.

III. Neuronal Labeling by Iontophoresis

Iontophoresis uses an electrical current to eject the charged dye from the micropipette, offering precise control over the amount of tracer delivered.

Materials:

- Prepared **AF 430 hydrazide** solution

- Micropipettes
- Micromanipulator
- Iontophoresis unit

Procedure:

- Backfill a micropipette with the **AF 430 hydrazide** solution.
- Mount the micropipette on the micromanipulator.
- Approach and impale the target neuron.
- Apply a continuous or pulsed electrical current to eject the dye. The polarity of the current depends on the net charge of the dye at the pH of the internal solution. Note: The net charge of **AF 430 hydrazide** at physiological pH (7.4) is not readily available. It is recommended to test both positive and negative currents to determine the optimal ejection parameters. A starting point for the current is a 2-nA positive or negative pulse.
- Monitor the filling of the neuron by fluorescence.
- Once the desired fill is achieved, terminate the current and retract the micropipette.
- Allow for tracer transport as described for microinjection.

IV. Tissue Fixation and Processing

Proper fixation is crucial for preserving the labeled neurons for subsequent imaging.

Materials:

- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- Sucrose solutions (e.g., 15% and 30% in PBS) for cryoprotection
- Vibratome or cryostat

Procedure:

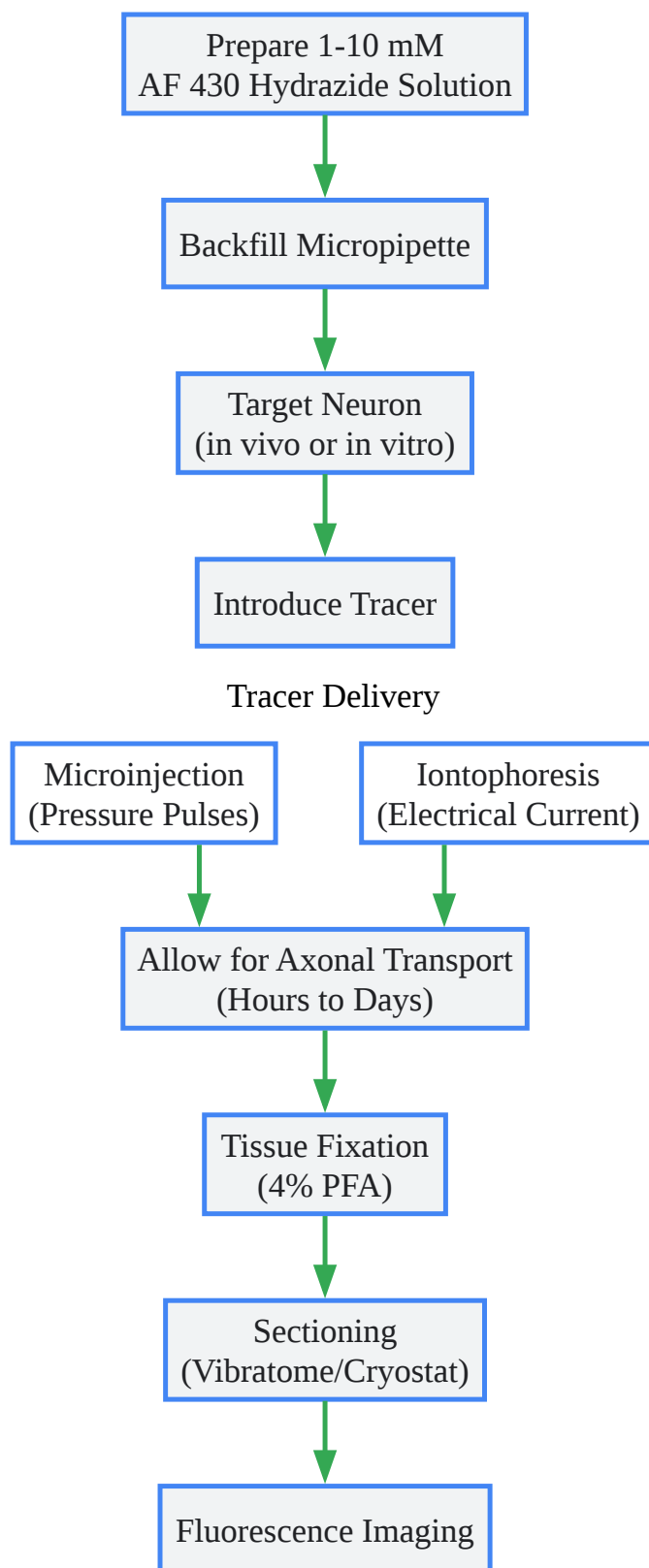
- Following the desired transport time, perfuse the animal transcardially with PBS, followed by 4% PFA in PBS.
- Dissect the brain or tissue of interest and post-fix in 4% PFA for several hours to overnight at 4°C.
- Cryoprotect the tissue by incubating in sucrose solutions of increasing concentration.
- Section the tissue using a vibratome or cryostat at the desired thickness (e.g., 40-100 µm).
- Mount the sections on glass slides for imaging.

Data Presentation

The following table summarizes key parameters for neuronal tracing with hydrazide dyes, which can be used as a starting point for optimizing experiments with **AF 430 hydrazide**.

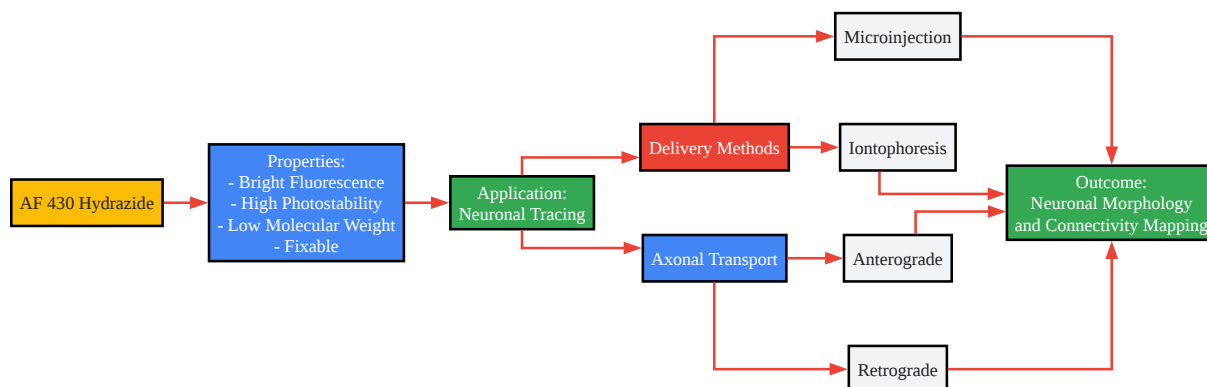
Parameter	Microinjection	Iontophoresis
Dye Concentration	1-10 mM in internal solution	1-10 mM in internal solution
Pipette Tip Size	<1 µm	<1 µm
Delivery Method	Positive pressure pulses	Electrical current (polarity to be determined)
Injection Current	N/A	1-5 nA (pulsed or continuous)
Transport Time	Hours to days	Hours to days

Visualizations



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Caption: Experimental workflow for neuronal tracing with **AF 430 hydrazide**.



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Caption: Logical relationships in the application of **AF 430 hydrazide** as a neuronal tracer.

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References

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- To cite this document: BenchChem. [AF 430 Hydrazide: Application Notes and Protocols for Neuronal Tracing]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12376060#af-430-hydrazide-as-a-neuronal-tracer\]](https://www.benchchem.com/product/b12376060#af-430-hydrazide-as-a-neuronal-tracer)

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